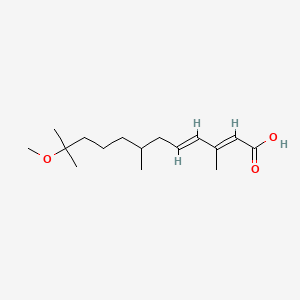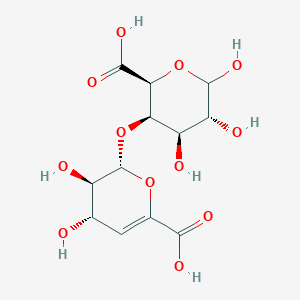
4-(4-deoxy-beta-D-gluc-4-enosyluronic acid)-D-galacturonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-deoxy-beta-D-gluc-4-enosyluronic acid)-D-galacturonic acid is a D-galacturonic acid having a 4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid moiety attached at the 4-position. It is a conjugate acid of a 4-(4-deoxy-beta-D-gluc-4-enosyluronate)-D-galacturonate(2-).
Applications De Recherche Scientifique
Analytical Method Development
- A high-performance liquid chromatographic method was developed for the analysis of hyaluronic acid and chondroitin sulfate isomers, utilizing compounds including 2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-galactose (Gherezghiher et al., 1987) (Gherezghiher et al., 1987).
Glycoconjugate Synthesis
- Glycoconjugates of poly(styrene-co-maleic anhydride) were synthesized with derivatives like 1-amino-1-deoxy-beta-D-glucose, demonstrating potential for various biological applications (Donati et al., 2002) (Donati et al., 2002).
Enzymatic Degradation Studies
- Research on Erwinia carotovora revealed an enzyme that degrades unsaturated digalacturonic acid into molecules of 4-deoxy-5-hexoseulose uronic acid, contributing to the understanding of pectic substance metabolism (Morán et al., 1968) (Morán et al., 1968).
Clinical Study Applications
- A study developed a high-performance liquid chromatography (HPLC) method for determining endogenous glycosaminoglycans derived disaccharides in human plasma, significant for clinical research (Upreti et al., 2006) (Upreti et al., 2006).
Synthetic Chemistry
- The multigram synthesis of disaccharide repeating units of chondroitin 4- and 6-sulfates was reported, highlighting the advanced synthetic techniques in carbohydrate chemistry (Jacquinet et al., 1998) (Jacquinet et al., 1998).
N-Glycopeptide Synthesis
- A study on Fmoc-protected, glycosylated asparagines aimed to enhance the synthesis of biologically active N-glycopeptides, a significant stride in peptide chemistry (Urge et al., 1992) (Urge et al., 1992).
Propriétés
Formule moléculaire |
C12H16O12 |
|---|---|
Poids moléculaire |
352.25 g/mol |
Nom IUPAC |
(2R,3R,4S)-2-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H16O12/c13-2-1-3(9(17)18)22-12(4(2)14)24-7-5(15)6(16)11(21)23-8(7)10(19)20/h1-2,4-8,11-16,21H,(H,17,18)(H,19,20)/t2-,4+,5+,6+,7+,8-,11?,12-/m0/s1 |
Clé InChI |
LLVVMXFNKAHVEZ-HFKJOTJWSA-N |
SMILES isomérique |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H](C(O[C@@H]2C(=O)O)O)O)O)C(=O)O |
SMILES |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
SMILES canonique |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


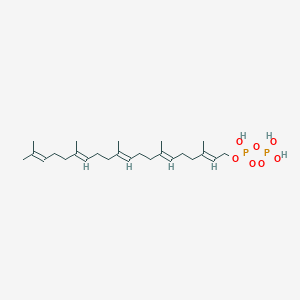


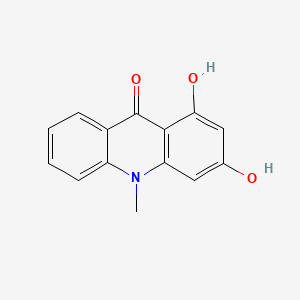
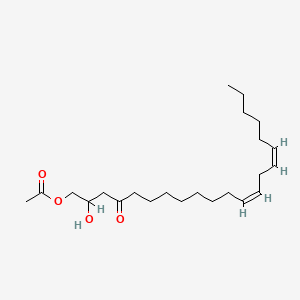

![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)
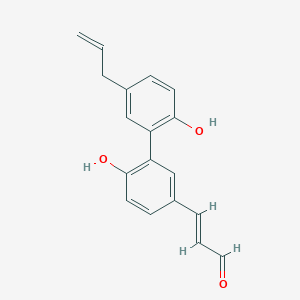
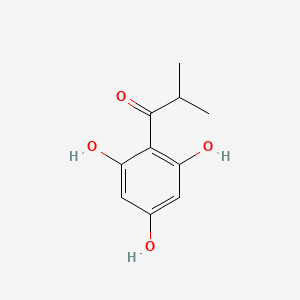
![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
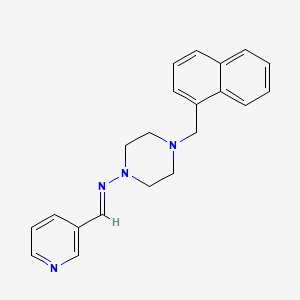
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)
